Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate and its derivatives primarily involves heterocyclization reactions. A notable method for synthesizing related compounds involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents to yield hydrazone derivatives and fused heterocyclic systems (Wardaman, 2000). Additionally, the Schiff base method has been employed for synthesizing structurally related compounds, showcasing the versatility of the core structure in chemical synthesis (Menati et al., 2020).
Molecular Structure Analysis
The structural characterization of this compound derivatives has been conducted using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These methods confirm the complex molecular geometry and the presence of specific functional groups integral to the compound's reactivity and properties. For example, the crystal structure of a related azo-Schiff base compound revealed planar geometric structure and intermolecular hydrogen bonding (Menati et al., 2020).
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. These reactions include condensation, cyclization, and reactions with active methylene compounds. The ability to form fused thiophene derivatives showcases its high potential for pharmaceutical uses (Mohareb et al., 2000).
Scientific Research Applications
Synthesis and Characterization
Recent studies have focused on synthesizing and characterizing various derivatives of ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate. For instance, compounds with similar structures have been synthesized, demonstrating significant antimicrobial and antioxidant activities. These compounds were evaluated for their biological properties, showing promising pharmaceutical potentials (Raghavendra et al., 2016). Furthermore, the synthesis of novel heterocycles using thiophene incorporated thioureido substituent as precursors has been explored, revealing potent anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).
Antimicrobial and Antioxidant Studies
Compounds derived from ethyl tetrahydrobenzo[c]thiophene have shown excellent antibacterial and antifungal properties, alongside profound antioxidant potential. This suggests their applicability in developing new antimicrobial agents with antioxidant capabilities (Raghavendra et al., 2016).
Anticancer Activities
Research into the anticancer properties of these compounds has identified several derivatives with potent activity against cancer cell lines. This includes the discovery of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, highlighting the potential for developing novel cancer therapeutics (Gad et al., 2020).
Novel Applications in Dye Synthesis
Additionally, the compound and its derivatives have found application in the synthesis of reactive disperse dyes for textile applications. This research illustrates the versatility of these compounds, demonstrating their utility beyond biomedical applications (Mohamed & Mohareb, 2014).
Future Directions
properties
IUPAC Name |
ethyl 4-oxo-3-propylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S2/c1-3-8-18-14-11-9(6-5-7-10(11)15)12(19-14)13(16)17-4-2/h3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWYWXLMDBCCKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C2C(=C(S1)C(=O)OCC)CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381143 |
Source
|
Record name | Ethyl 4-oxo-3-(propylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
172516-30-2 |
Source
|
Record name | Ethyl 4-oxo-3-(propylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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